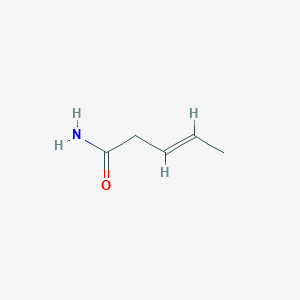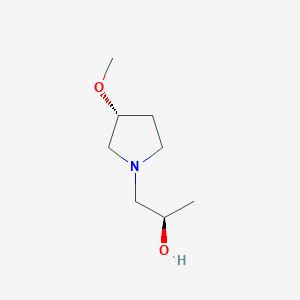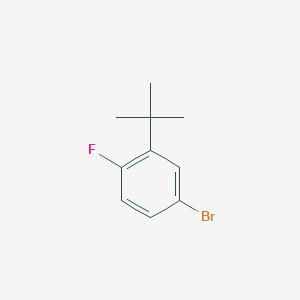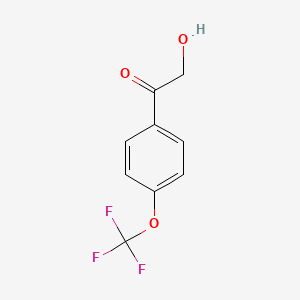
(E)-pent-3-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentenamide, (3E)-: is an organic compound with the molecular formula C5H9NO. It is a type of amide, specifically an unsaturated amide, characterized by the presence of a double bond between the third and fourth carbon atoms in the pentenamide chain. The (3E) notation indicates the configuration of the double bond, where the substituents on the double-bonded carbons are on opposite sides, giving it an “E” (entgegen) configuration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Pentenamide, (3E)- can be synthesized through various methods. One common approach involves the reaction of 3-pentenoic acid with ammonia or an amine under dehydrating conditions to form the amide bond. This reaction typically requires a catalyst such as dicyclohexylcarbodiimide (DCC) or a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, the production of 3-Pentenamide, (3E)- may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Pentenamide, (3E)- undergoes various chemical reactions, including:
Oxidation: The double bond in 3-Pentenamide, (3E)- can be oxidized to form epoxides or diols using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of primary amines.
Substitution: Formation of N-substituted amides.
Applications De Recherche Scientifique
3-Pentenamide, (3E)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a model compound for studying amide bond formation and hydrolysis in biological systems.
Medicine: Research on 3-Pentenamide, (3E)- includes its potential use as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Pentenamide, (3E)- involves its interaction with various molecular targets. The amide bond can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The double bond in the (3E) configuration also affects the compound’s chemical behavior, particularly in reactions involving addition or substitution.
Comparaison Avec Des Composés Similaires
(3E)-N-Methyl-3-pentenamide: Similar structure but with a methyl group attached to the nitrogen atom.
3-Pentenamide, (3Z)-: Similar structure but with the double bond in the “Z” (zusammen) configuration.
3-Hexenamide: Similar structure but with an additional carbon in the chain.
Uniqueness: 3-Pentenamide, (3E)- is unique due to its specific double bond configuration, which influences its reactivity and interactions with other molecules. This configuration can lead to different reaction pathways and products compared to its isomers or other similar compounds.
Propriétés
Formule moléculaire |
C5H9NO |
|---|---|
Poids moléculaire |
99.13 g/mol |
Nom IUPAC |
(E)-pent-3-enamide |
InChI |
InChI=1S/C5H9NO/c1-2-3-4-5(6)7/h2-3H,4H2,1H3,(H2,6,7)/b3-2+ |
Clé InChI |
LARRNBYMHFLZKK-NSCUHMNNSA-N |
SMILES isomérique |
C/C=C/CC(=O)N |
SMILES canonique |
CC=CCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1,1-Trifluoro-2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethane](/img/structure/B11755590.png)

![5-Chlorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11755597.png)
![(1S)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B11755600.png)
![{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11755601.png)


![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol](/img/structure/B11755623.png)
amine](/img/structure/B11755626.png)

![(1S,4R,6R)-6-hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B11755636.png)


